

Ozagrel Hydrochloride for Ischemic Stroke Research: A Technical Guide

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Compound of Interest		
Compound Name:	Ozagrel hydrochloride	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by the disruption of cerebral blood flow, stands as a leading cause of mortality and long-term disability worldwide.[1] The pathophysiology is complex, involving excitotoxicity, oxidative stress, and neuroinflammation.[1] A critical event in the acute phase of ischemic stroke is the activation of platelets, which release neurotoxic and thrombogenic agents, exacerbating brain damage.[2][3] Central to this process is Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5]

Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 synthase, the enzyme responsible for TXA2 production.[4][6] By targeting this key pathological mediator, Ozagrel has been investigated as a therapeutic agent to mitigate the downstream consequences of cerebral ischemia. This technical guide provides an in-depth overview of **Ozagrel hydrochloride**, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental protocols used in its evaluation for the treatment of ischemic stroke.

Core Mechanism of Action

Ozagrel's primary pharmacological effect is the selective inhibition of Thromboxane A2 (TXA2) synthase.[4][5] This enzyme converts the prostaglandin endoperoxide (PGH2) into TXA2. By blocking this step, Ozagrel not only decreases the production of pro-thrombotic and vasoconstrictive TXA2 but also redirects the metabolic pathway of PGH2.[5] This shunting



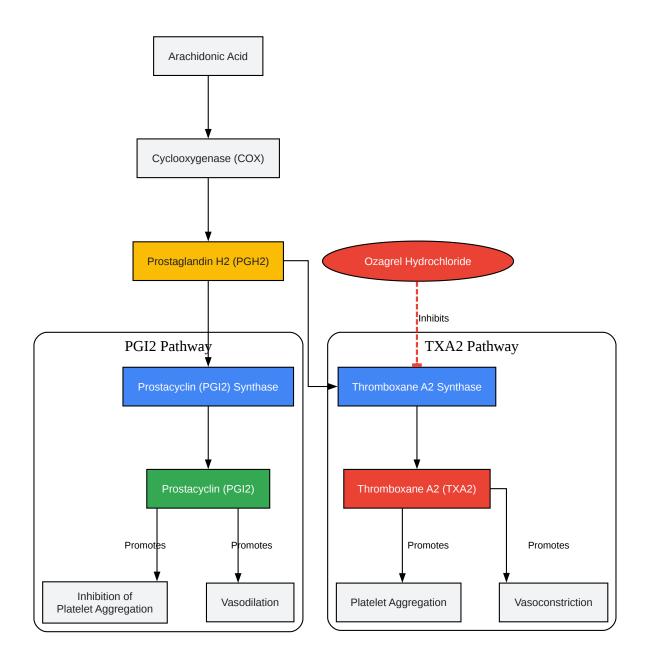




effect leads to an increased synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] This dual action—reducing TXA2 while increasing PGI2—underpins its therapeutic potential in ischemic conditions.

Beyond its effects on thrombosis and vascular tone, Ozagrel exhibits neuroprotective properties through anti-inflammatory and antioxidant pathways. Studies have shown it can reduce levels of pro-inflammatory cytokines such as TNF- α and IL-6 and decrease oxidative stress markers in the brain.[7]





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Caption: Mechanism of Ozagrel Hydrochloride Action.

Preclinical Research



The efficacy of Ozagrel has been extensively evaluated in various animal models of ischemic stroke, which are crucial for understanding its neuroprotective effects and translational potential.

Experimental Protocols

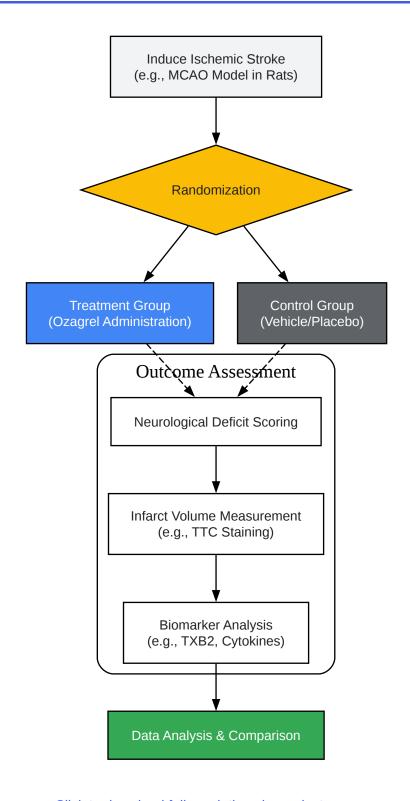
Middle Cerebral Artery Occlusion (MCAO) Model: This is the most widely used model to simulate focal ischemic stroke in rodents.[1][8]

- Procedure: A filament is introduced via the external carotid artery and advanced through the
 internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is
 typically maintained for a set duration (e.g., 2 hours) before the filament is withdrawn to allow
 for reperfusion.[9]
- Assessment: Twenty-four hours after reperfusion, the animal is euthanized. The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct area and volume.[9] Neurological deficits are scored at various time points using standardized scales.

Microthrombosis Model: This model is used to simulate lacunar infarctions.

- Procedure: Microthrombosis is induced by injecting a thrombotic agent, such as sodium laurate, into the internal carotid artery.[9]
- Assessment: Neurological deficits are evaluated on subsequent days to determine the extent of the ischemic injury.[9]





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Caption: General workflow for preclinical evaluation of Ozagrel.

Key Preclinical Findings



Preclinical studies have consistently demonstrated the efficacy of Ozagrel in reducing ischemic brain injury. These studies provide the foundational data for its mechanism and effective dosing.

Parameter	Value	Species / Model	Citation
TXA2 Synthase Inhibition (IC50)	11 nM	Rabbit Platelets	[6][7]
Platelet Aggregation Inhibition (IC50)	53.12 μΜ	Arachidonic Acid- Induced	[7]
Blood TXA2 Generation Inhibition (ID50)	0.3 mg/kg (oral)	Rat	[10]
Therapeutic Dose	3 mg/kg (i.v.)	Rat MCAO Model	[6][9]
Outcome of Therapeutic Dose	Decreased cortical infarction area and volume	Rat MCAO Model	[6][9]

Table 1: Summary of Quantitative Preclinical Data for Ozagrel Hydrochloride.

Clinical Research

The translation of preclinical findings into clinical practice has been evaluated through numerous randomized controlled trials (RCTs) and subsequent meta-analyses, primarily in patients with acute noncardioembolic ischemic stroke.

Clinical Trial Protocols

- Study Population: Patients diagnosed with acute noncardioembolic ischemic stroke, typically atherothrombotic or lacunar subtypes, within a specified time window from symptom onset (e.g., 24 hours to 5 days).[11][12]
- Inclusion Criteria: Common criteria include age ≥20 years, presence of motor dysfunction, and a specific range of consciousness level (e.g., Japan Coma Scale 0-3).[12]

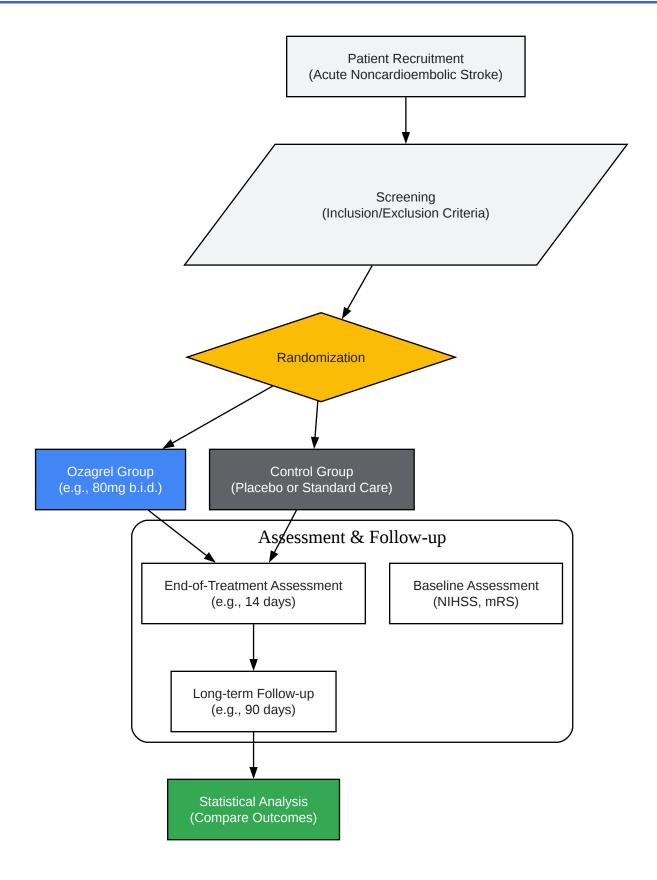
Foundational & Exploratory





- Exclusion Criteria: Patients with embolic or hemorrhagic stroke, severe complications (e.g., heart failure, cirrhosis), or those receiving other specific antithrombotic or fibrinolytic agents are typically excluded.[11][12]
- Dosage Regimen: A common intravenous dosage is 80 mg administered twice daily for a period of up to 14 days.[5]
- Primary Endpoints: Neurological function is assessed using the National Institutes of Health Stroke Scale (NIHSS). Functional outcome and disability are measured by the modified Rankin Scale (mRS).[5][11]





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Caption: Generalized workflow for a clinical trial of Ozagrel.



Key Clinical Findings

Meta-analyses of RCTs have shown that Ozagrel is effective in improving neurological impairment in the acute phase of ischemic stroke.[2][3] However, the evidence for its impact on long-term death or disability remains limited.[2][3]

Outcome	Metric	Result (95% Confidence Interval)	P-value	Citation
Neurological Impairment	Mean Difference (MD) on MESSS ¹	-4.17 (-4.95 to -3.40)	<0.00001	[2][3][13]
Death at End of Follow-up	Relative Risk (RR)	0.67 (0.11 to 4.04)	0.67	[2][3][13]

Table 2: Summary of Meta-Analysis of Ozagrel in Acute Ischemic Stroke. ¹Modified Edinburgh-Scandinavian Stroke Scale.

Specific studies have quantified the improvement in NIHSS scores. For instance, a retrospective study observed significant neurological recovery with Ozagrel monotherapy in both lacunar and atherothrombotic infarction subtypes.[11]

Stroke Subtype	N	Baseline NIHSS (Mean)	Post- treatment NIHSS (Mean)	Improve ment	P-value	Citation
Lacunar Infarction (LI)	76	3.6	2.2	-1.4	<0.0001	[11]
Atherothro mbotic Infarction (ATI)	23	4.4	2.0	-2.4	<0.001	[11]



Table 3: Example of NIHSS Improvement with Ozagrel Monotherapy from a Retrospective Study.

Importantly, the incidence of severe adverse events, such as digestive hemorrhage or hemorrhagic stroke, was not significantly different between Ozagrel and control groups in large analyses.[2][3]

Pharmacokinetics and Pharmacodynamics

Understanding the PK/PD profile of Ozagrel is essential for optimizing therapeutic regimens. Studies in animal models provide key insights into its absorption, distribution, metabolism, and pharmacological effect over time.

Parameter	Value	Species	Administration Route	Citation
Onset of Action	< 30 minutes	Rabbit	IV, Oral, Rectal	[14]
Tmax (Rectal)	20 minutes	Rabbit	Rectal	[14]
Bioavailability (Rectal)	100%	Rabbit	Rectal	[14]
IC50 (TXB2 Inhibition)	56.0 ng/mL	Rabbit	-	[14]
Emax (TXB2 Inhibition)	94%	Rabbit	-	[14]

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Ozagrel from a Rabbit Study.

Summary and Future Directions

Ozagrel hydrochloride has a well-defined mechanism of action, selectively inhibiting TXA2 synthase to reduce platelet aggregation and vasoconstriction while promoting vasodilation. Preclinical data strongly support its neuroprotective effects in models of ischemic stroke.

Clinical evidence confirms that Ozagrel is effective for improving neurological impairment in the acute phase of noncardioembolic ischemic stroke.[2][11] However, its benefit for reducing long-



term death or disability has not been conclusively established, highlighting a critical area for future research.[2][3] The safety profile of Ozagrel appears comparable to control treatments, with no significant increase in major bleeding events.[2][3]

Future research should focus on large-scale, high-quality randomized controlled trials to definitively assess the long-term efficacy of Ozagrel.[2] Furthermore, exploring its potential in combination with other neuroprotective agents or thrombolytics could open new avenues for enhancing therapeutic outcomes in ischemic stroke patients.[5][11]

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